3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine

Medicinal chemistry Chemical biology Fluorescent probe development

3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine (CAS 936844-19-8) is a brominated aromatic amine featuring a [1,3]dioxolane substituent at the 5‑position of the phenyl ring. Its molecular formula is C₉H₁₀BrNO₂ with a molecular weight of 244.09 g mol⁻¹.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 936844-19-8
Cat. No. B1400433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine
CAS936844-19-8
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC(=CC(=C2)Br)N
InChIInChI=1S/C9H10BrNO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2,11H2
InChIKeyZWXDIAXNQUVUNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine (CAS 936844-19-8) – Core Chemical Identity and Procurement Baseline


3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine (CAS 936844-19-8) is a brominated aromatic amine featuring a [1,3]dioxolane substituent at the 5‑position of the phenyl ring. Its molecular formula is C₉H₁₀BrNO₂ with a molecular weight of 244.09 g mol⁻¹ [1]. The compound is catalogued under the systematic IUPAC name 3‑bromo‑5‑(1,3‑dioxolan‑2‑yl)benzenamine [1]. Commercial suppliers routinely list this compound as a versatile small‑molecule scaffold and building block for organic synthesis, typically offering purities of 95 % or higher [1]. However, despite its commercial availability, a systematic search of primary research articles, patents, and authoritative biological‑activity databases did not identify any peer‑reviewed studies that provide quantitative, comparator‑based performance data for this specific compound.

Why 3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine Cannot Be Simply Replaced by Generic Analogs Without Quantitative Verification


3‑Bromo‑5‑[1,3]dioxolan‑2‑yl‑phenylamine combines three reactive handles in a single, low‑molecular‑weight scaffold: a primary aromatic amine, an aryl bromide, and an acetal‑protected aldehyde [1]. Removing the dioxolane reveals a formyl group that can participate in condensation or reductive‑amination sequences, while the bromine atom is primed for cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.). The amine can be functionalised independently or used to direct electrophilic substitution. Interchanging this compound with a different bromoaniline or a dioxolane‑bearing building block without the same substitution pattern would alter the regiochemistry, the electronic properties of the ring, and the spatial orientation of subsequent coupling steps. Such changes can drastically affect reaction yields, the purity profile of the final product, and the biological or material properties that depend on precise molecular geometry. Because publicly available primary literature reports no direct comparator‑based performance data for this specific compound, procurement decisions must rely on these intrinsic structural differences rather than on demonstrated superiority in a particular application.

Quantitative Differential Evidence for 3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine vs. Closest Analogs – An Honest Audit


No Eligible Head‑to‑Head or Cross‑Study Comparator Data Identified in Primary Literature

Following an exhaustive search of PubMed, SciFinder‑like databases, Google Patents, and major chemistry repositories, no primary research article, patent, or authoritative dataset was found that simultaneously reports quantitative data for 3‑bromo‑5‑[1,3]dioxolan‑2‑yl‑phenylamine and for a named comparator under the same assay conditions. Several vendor‑hosted descriptions allude to the use of this compound in the construction of ratiometric fluorescent probes for cysteine detection , but the corresponding primary publications either do not name this specific building block or do not provide side‑by‑side data with an alternative scaffold. Consequently, all strength claims that follow are limited to class‑level inference drawn from the structural features of the molecule.

Medicinal chemistry Chemical biology Fluorescent probe development Organic synthesis

Structural Differentiation: The Simultaneous Presence of Bromine, Amine, and Masked Aldehyde

The closest commercially available analogs lack at least one of the three orthogonal reactive centres present in 3‑bromo‑5‑[1,3]dioxolan‑2‑yl‑phenylamine. For example, 3‑bromoaniline (CAS 591‑19‑5) carries the bromine and amine but no dioxolane, while 3‑(1,3‑dioxolan‑2‑yl)aniline (CAS 936844‑18‑7) retains the dioxolane and amine but lacks the bromine. 4‑Bromo‑3‑(1,3‑dioxolan‑2‑yl)aniline (CAS 1355247‑85‑0) shifts the bromine to the para position relative to the dioxolane, altering the electronic push‑pull character of the ring [1]. These differences mean that only the target compound offers the precise 1,3,5‑trisubstitution pattern that places the bromine meta to both the amine and the dioxolane‑derived formyl group, a geometry that can be critical for molecular recognition or for the steric course of subsequent reactions.

Fragment‑based drug discovery Library synthesis Scaffold decoration

Synthetic Utility Inferred from the Dioxolane‑Protected Aldehyde Motif

The 1,3‑dioxolane group is a well‑established protecting group for aldehydes, stable under basic and nucleophilic conditions but cleavable under mild aqueous acid [1]. In 3‑bromo‑5‑[1,3]dioxolan‑2‑yl‑phenylamine, this allows the aldehyde to be carried through multiple synthetic steps before being unmasked for a final condensation or ligation event. Analogs that carry a free aldehyde (e.g., 3‑bromo‑5‑formyl‑aniline) are prone to air oxidation, imine formation, and aldol side‑reactions during storage and manipulation. While a formal quantitative stability comparison is not available in the open literature, the general kinetic stability of 1,3‑dioxolanes relative to the parent aldehydes is well documented [1], and this principle is routinely exploited in synthetic planning.

Protecting‑group strategy Orthogonal deprotection Convergent synthesis

Evidence‑Backed Application Scenarios for 3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine in Scientific Procurement


Fragment‑Based Drug Discovery Requiring Three Orthogonal Vectors for Parallel Chemistry

When a medicinal‑chemistry campaign demands rapid exploration of chemical space around a 1,3,5‑trisubstituted phenyl core, 3‑bromo‑5‑[1,3]dioxolan‑2‑yl‑phenylamine provides a pre‑installed set of three orthogonal reactive handles. The amine can be acylated or sulfonylated, the bromide can participate in palladium‑catalysed cross‑couplings, and the dioxolane can be deprotected to reveal an aldehyde for reductive amination or hydrazone formation [1][2]. This scenario is supported by the structural differentiation evidence outlined in Section 3 and is the primary use case for which the compound is stocked by major chemical suppliers.

Synthesis of Aldehyde‑Containing Bioconjugates via a Stable, Protected Precursor

Bioconjugation chemists who require an aromatic aldehyde for oxime or hydrazone ligation but need to carry the aldehyde through multiple aqueous or amine‑containing steps can benefit from the dioxolane‑protected form present in this compound. The acetal remains intact under the basic conditions typical of amide bond formation or NHS‑ester chemistry and is cleaved only when deliberately exposed to acidic conditions at the final stage [2]. Although no application‑specific kinetic data were located, the general stability profile of 1,3‑dioxolanes supports this strategy.

Construction of Diversity‑Oriented Libraries via Iterative Functionalisation

For academic or industrial laboratories building diversity‑oriented synthesis (DOS) libraries, the meta relationship between the bromine, amine, and protected aldehyde ensures that each functionalisation step is electronically and sterically independent of the others. This reduces the need for protecting‑group adjustments between steps, streamlining the synthesis of diverse compound collections. The value proposition is directly derived from the structural comparison evidence in Section 3, which shows that no single commercially available analog replicates all three handles in the same spatial arrangement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.